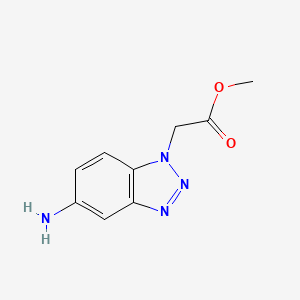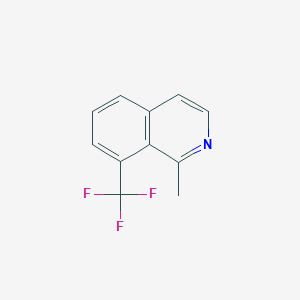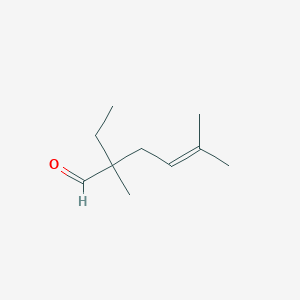
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromo and fluoro substituent on a phenyl ring, an oxirane ring, and a carbonitrile group. These functional groups contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile typically involves multiple steps. One common method starts with the lithiation of 1-bromo-4-fluorobenzene using a lithium base in the presence of a solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a suitable epoxide and a cyanide source under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo and fluoro substituents on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxirane ring can be opened under acidic or basic conditions, leading to the formation of diols or other derivatives.
Addition Reactions: The carbonitrile group can undergo addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products
Substitution: Products include substituted phenyl derivatives.
Oxidation: Products include diols or carboxylic acids.
Reduction: Products include amines or alcohols.
Aplicaciones Científicas De Investigación
3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile involves its interaction with molecular targets through its functional groups. The bromo and fluoro substituents enhance its electrophilic properties, making it reactive towards nucleophiles. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Bromo-2-fluorophenyl)-2-pyrazinylmethanone
- 2-(5-Bromo-2-fluorophenyl)propan-2-amine
- Benzo[b]thiophen-2-yl(5-bromo-2-fluorophenyl)methanol
Uniqueness
The presence of both an oxirane ring and a carbonitrile group makes it versatile for various chemical transformations and applications in different fields .
Propiedades
Fórmula molecular |
C10H7BrFNO |
|---|---|
Peso molecular |
256.07 g/mol |
Nombre IUPAC |
3-(5-bromo-2-fluorophenyl)-3-methyloxirane-2-carbonitrile |
InChI |
InChI=1S/C10H7BrFNO/c1-10(9(5-13)14-10)7-4-6(11)2-3-8(7)12/h2-4,9H,1H3 |
Clave InChI |
DHMGJHHDBPNTLW-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C#N)C2=C(C=CC(=C2)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S)-1-[1-(Propan-2-yl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13202069.png)

![1-[4-(Trifluoromethyl)-6-[3-(trifluoromethyl)phenyl]pyridazin-3-yl]ethan-1-one](/img/structure/B13202079.png)






![2-[(Methylsulfanyl)methyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202116.png)
![[1-(Chloromethyl)cyclobutyl]cyclohexane](/img/structure/B13202129.png)
![4-Chloro-6-methyl-1-(2-methylpropyl)-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13202130.png)
![[2-(4-Methoxyphenyl)-4-methyl-1,3-oxazol-5-yl]methanol](/img/structure/B13202133.png)
![2-tert-Butyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13202158.png)
